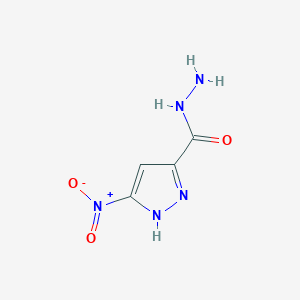

5-nitro-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZPLAIXATZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5-nitro-1H-pyrazole-3-carbohydrazide: A Comprehensive Protocol and Analytical Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 5-nitro-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. With a molecular formula of C₄H₅N₅O₃ and a molecular weight of approximately 171.11 g/mol , this molecule integrates the versatile pyrazole core with a reactive carbohydrazide moiety and an electron-withdrawing nitro group.[1] This unique combination of functional groups imparts potential biological activities, including antimicrobial and anticancer properties, and utility as a corrosion inhibitor.[1] This document offers senior-level scientific insights into the causality behind the chosen synthetic route, detailed step-by-step protocols for its preparation, and a multi-faceted analytical approach for rigorous structural confirmation and purity assessment. The intended audience includes researchers, chemists, and drug development professionals who require a reliable and well-validated methodology for working with this class of compounds.

Introduction: The Scientific Merit of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[2] Its discovery dates back to 1883, and since then, its derivatives have demonstrated a vast spectrum of biological activities.[1] The carbohydrazide functional group is also a well-established pharmacophore, known for its ability to form hydrogen bonds with biological macromolecules and to serve as a versatile building block in the synthesis of more complex heterocyclic systems.[1][3]

The title compound, this compound, marries these two key moieties. The addition of a nitro group at the 5-position of the pyrazole ring can significantly modulate the molecule's electronic properties and biological activity, potentially through bioreduction in physiological systems to form reactive cytotoxic intermediates.[1] Consequently, a robust and reproducible methodology for its synthesis and characterization is paramount for advancing research into its potential applications.

PART I: Synthesis of this compound

Principle of Synthesis: A Nucleophilic Acyl Substitution Approach

The most direct and efficient synthesis of this compound involves the reaction of a 5-nitro-1H-pyrazole-3-carboxylic acid derivative with hydrazine hydrate.[1] The foundational chemistry is a nucleophilic acyl substitution. In the most common variant, the carboxylic acid is first converted to its more reactive ester derivative (e.g., ethyl 5-nitro-1H-pyrazole-3-carboxylate). Hydrazine, a potent nucleophile, then attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (ethanol), forming the stable carbohydrazide product.

The choice of an alcohol, such as ethanol or methanol, as the solvent is strategic; it readily dissolves the reactants and is easily removed post-reaction.[1] The application of heat via reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Reaction Scheme:

(HOOC)-C₃H₂N₂(NO₂) + C₂H₅OH --[H⁺]--> (C₂H₅OOC)-C₃H₂N₂(NO₂) (C₂H₅OOC)-C₃H₂N₂(NO₂) + N₂H₄·H₂O --[Reflux]--> (H₂NNHOC)-C₃H₂N₂(NO₂) + C₂H₅OH + H₂O

Experimental Protocol: Synthesis

This protocol details the conversion of the precursor, 5-nitro-1H-pyrazole-3-carboxylic acid, to the final carbohydrazide product.

Materials and Reagents:

-

5-nitro-1H-pyrazole-3-carboxylic acid

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute) or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 equivalent of 5-nitro-1H-pyrazole-3-carboxylic acid in an adequate volume of ethanol (or methanol).

-

Addition of Hydrazine: To the stirred suspension, add an excess (typically 3-5 equivalents) of hydrazine hydrate. The excess hydrazine ensures the complete conversion of the starting material.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath will facilitate the precipitation of the product.

-

Isolation: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual hydrazine hydrate and other soluble impurities.

-

Drying: Dry the product thoroughly, either air-dried or in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the crude this compound.

-

Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals, which are then isolated by filtration.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

PART II: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of techniques provides a self-validating system where the results from each analysis corroborate the others.

Visualization: Characterization Logic

Caption: Logical flow of analytical techniques for structural elucidation.

Melting Point Determination

-

Principle: A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 2 °C). Impurities depress and broaden this range. Therefore, this simple technique is a fast and reliable first indicator of purity.

-

Protocol:

-

Load a small amount of the dry, crystalline product into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a moderate rate initially, then slow the rate to 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

-

Protocol:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous mixture is obtained.[4]

-

Press the mixture in a die under high pressure to form a thin, transparent pellet.[4]

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to 400 cm⁻¹.[4]

-

-

Data Interpretation: The spectrum should display characteristic peaks corresponding to the compound's structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹)[1] |

| Hydrazide (N-H) | N-H Stretching | 3200 - 3500 (multiple bands) |

| Amide (C=O) | C=O Stretching | ~1650 - 1680 |

| Nitro (NO₂) | Asymmetric & Symmetric Stretching | ~1500 - 1560 and ~1340 - 1380 |

| Pyrazole Ring | C=N, C=C Stretching | ~1400 - 1600 |

| Pyrazole (N-H) | N-H Stretching | ~3100 - 3200 (broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[4] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to avoid exchange of labile N-H protons.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

-

Predicted Data Interpretation:

¹H NMR (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole-CH | ~7.0 - 7.5 | Singlet (s) | 1H |

| Amide-NH | ~10.0 - 11.0 | Broad Singlet (br s) | 1H |

| Hydrazide-NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H |

| Pyrazole-NH | ~13.0 - 14.0 | Broad Singlet (br s) | 1H |

Note: The chemical shifts of N-H protons can be broad and variable depending on concentration and temperature.[1]

¹³C NMR (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| Amide C=O | ~160 - 165 |

| Pyrazole C-NO₂ | ~150 - 155 |

| Pyrazole C-C=O | ~140 - 145 |

| Pyrazole C-H | ~105 - 110 |

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound.

-

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often using Electrospray Ionization (ESI) which is a soft ionization technique suitable for this type of molecule.[4]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

-

Data Interpretation: The primary piece of data is the molecular ion peak. For this compound (MW ≈ 171.11), the spectrum should show a prominent peak at an m/z value of approximately 172.12, corresponding to the protonated molecule [M+H]⁺.

Conclusion

This guide outlines a reliable and efficient pathway for the synthesis of this compound via the hydrazinolysis of its corresponding carboxylic acid derivative. The causality-driven protocol ensures a high likelihood of success for researchers. Furthermore, the prescribed multi-technique characterization framework, employing melting point analysis, FTIR, NMR, and Mass Spectrometry, establishes a robust system for validating the structural integrity and purity of the final product. Adherence to these methodologies will provide researchers and drug development professionals with high-quality material, enabling confident exploration of its promising biological and material applications.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Ferreira, V. F., et al. (2009). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 14(10), 3926-3945. Retrieved from [Link]

-

Elmsellem, H., et al. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. Der Pharma Chemica, 7(10), 237-245. Retrieved from [Link]

-

Ghasemzadeh, M. A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(48), 31235-31248. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

Sources

- 1. Buy this compound | 297149-33-8 [smolecule.com]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

chemical properties of 5-nitro-1H-pyrazole-3-carbohydrazide

An In-depth Technical Guide to the Chemical Properties of 5-nitro-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄H₅N₅O₃, Mol. Wt. 171.11 g/mol ) is a heterocyclic compound of significant interest in medicinal and materials science.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. We delve into its spectroscopic profile, structural features, chemical reactivity, and potential applications, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.

Introduction and Molecular Overview

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the scaffold for numerous pharmacologically active agents since the discovery of Antipyrine in 1887.[2] The title compound, this compound, integrates three key functional moieties onto this core structure:

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[2][3]

-

The Carbohydrazide Group (-CONHNH₂): A versatile functional group that serves as an important pharmacophore and a key building block for synthesizing more complex heterocyclic systems through condensation reactions.[2]

-

The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. The nitro group can also undergo bioreduction in biological systems, forming reactive intermediates that contribute to cytotoxic or antimicrobial effects.[1]

This unique combination of functional groups makes this compound a promising candidate for drug discovery and a versatile intermediate in organic synthesis.[1] This guide will elucidate the fundamental chemical properties that underpin its potential.

Physicochemical and Structural Properties

The intrinsic properties of a molecule are dictated by its structure. Understanding these foundational characteristics is critical for predicting its behavior in chemical and biological systems.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 297149-33-8 | [1] |

| Molecular Formula | C₄H₅N₅O₃ | [1] |

| Molecular Weight | 171.11 g/mol | [1] |

| Canonical SMILES | C1=C(NN=C1C(=O)NN)[O-] | [1] |

| InChI Key | WNPZPLAIXATZIY-UHFFFAOYSA-N | [1] |

Structural Analysis via X-Ray Crystallography

Caption: Workflow for X-ray Crystallography Analysis.

Synthesis and Purification

The primary and most direct synthesis of this compound involves the hydrazinolysis of its corresponding carboxylic acid or ester precursor.

Reaction Scheme

The synthesis is typically achieved by reacting 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in a suitable alcoholic solvent under reflux.[1] 5-nitro-1H-pyrazole-3-carboxylic acid itself is a key building block in pharmaceutical synthesis.[4]

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 5-nitro-1H-pyrazole-3-carboxylic acid.

Materials:

-

5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent)

-

Hydrazine hydrate (80-99%) (1.5-2.0 equivalents)

-

Ethanol or Methanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: Suspend 5-nitro-1H-pyrazole-3-carboxylic acid in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add hydrazine hydrate dropwise to the suspension at room temperature with vigorous stirring. The amount of hydrazine hydrate is typically in slight excess to ensure complete conversion.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction, where the lone pair on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid. The alcoholic solvent is chosen for its ability to dissolve the reactants at elevated temperatures and its relatively high boiling point.

-

-

Isolation: After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The carbohydrazide NH and NH₂ protons will appear as characteristic singlets, typically in the range of 4.30-9.20 ppm, with the amide (CONH) proton resonating further downfield around 9.00-11.00 ppm.[1] The lone proton on the pyrazole ring (at C4) would also produce a singlet in the aromatic region.

-

¹³C NMR: The carbon spectrum will show signals for the two distinct sp² carbons of the pyrazole ring, the carbonyl carbon of the hydrazide group (typically >160 ppm), and the carbon bearing the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine & Amide) | 3200 - 3500 | Stretching |

| C=O (Amide I) | ~1650 - 1680 | Stretching |

| N-O (Nitro) | ~1500 - 1560 (asymmetric) | Stretching |

| N-O (Nitro) | ~1340 - 1380 (symmetric) | Stretching |

Methodology Insight: The sample is typically prepared as a KBr pellet. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum by the FTIR instrument to yield the final absorbance or transmittance plot.[5] This method is standard for solid-phase IR analysis.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups.

-

Carbohydrazide Moiety: The terminal -NH₂ group is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This is a common strategy for creating larger, more complex molecules with diverse biological activities.

-

Pyrazole Ring: The pyrazole ring is relatively stable to oxidation.[6] The N-H proton at the N1 position can be deprotonated by a strong base, allowing for alkylation or acylation at this position.[6] The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution.

-

Thermal Stability: Compounds containing nitro groups are energetic and should be handled with care.[1] Their thermal stability is a critical parameter, especially for safety during storage and handling. Highly nitrated pyrazoles are known to be sensitive to impact and friction, and their decomposition can be triggered by heat.[7][8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal decomposition profile.

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several research areas.

-

Medicinal Chemistry: Pyrazole carbohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2][3] The title compound is actively explored as a scaffold for developing new therapeutic agents.[1] Its anticancer potential may stem from the ability of the nitro group to generate reactive oxygen species upon bioreduction and the ability of the carbohydrazide moiety to form key hydrogen bonds with biological targets.[1]

-

Corrosion Inhibition: Studies have demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic environments, indicating potential applications in materials science.[1]

-

Organic Synthesis: It serves as a versatile building block for constructing more complex heterocyclic systems, which are of interest in both pharmaceutical and materials development.[1]

Safety and Handling

Hazard Statement: Nitro-containing organic compounds can be explosive under certain conditions, such as heat, shock, or friction.[1] Carbohydrazides may be skin and eye irritants.[1]

Precautionary Measures:

-

Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid heating the solid material directly unless performing controlled thermal analysis (TGA/DSC).

-

Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

-

Conduct all work in a chemical fume hood.

Conclusion

This compound is a molecule with significant potential, driven by the synergistic interplay of its pyrazole core, reactive carbohydrazide function, and electron-withdrawing nitro group. Its well-defined synthesis and rich chemical reactivity make it an important intermediate for organic synthesis and a promising scaffold for the development of novel pharmaceuticals. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for safely and effectively harnessing its potential in research and development.

References

-

Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. IUCrData, 1(3), x160281. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

-

Benz, M. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 834-839. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (2021). Polycyclic Aromatic Compounds, 43(2), 1-18. Available at: [Link]

-

PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]

-

ResearchGate. (2007). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole: crystal structure and supramolecularity. Available at: [Link]

-

ResearchGate. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Available at: [Link]

-

ResearchGate. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Available at: [Link]

-

PubChem. (n.d.). 3-Nitropyrazole. Available at: [Link]

-

Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available at: [Link]

-

ResearchGate. (2024). The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. Available at: [Link]

-

MDPI. (2002). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]

-

PubMed Central. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][9]triazin-7(6H). Available at: [Link]

-

PubMed Central. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

MDPI. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available at: [Link]

-

PubMed Central. (2024). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Available at: [Link]

Sources

- 1. Buy this compound | 297149-33-8 [smolecule.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 5-nitro-1H-pyrazole-3-carbohydrazide

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Nitro-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group (a potent electron-withdrawing group) and a carbohydrazide moiety (a versatile synthetic handle[3]) creates a unique electronic and structural profile, making it a valuable scaffold for the synthesis of novel pharmaceutical agents.[4][5]

Accurate and comprehensive structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity directly correlates with function and safety. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a detailed, field-proven approach to the multi-faceted spectroscopic characterization of this compound, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. As a self-validating system, the convergence of data from multiple independent techniques provides the highest level of confidence in the compound's identity and purity.

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Causality of Vibrational Frequencies: The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). For this compound, the key is to identify the characteristic vibrations of the N-H, C=O, N-O, and pyrazole ring C=N bonds.

Predicted FT-IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H (Hydrazide & Pyrazole) | Stretching |

| ~1680 | Strong | C=O (Amide I) | Stretching |

| ~1630 | Medium | N-H (Amide II) | Bending |

| ~1590 | Medium | C=N (Pyrazole Ring) | Stretching [6] |

| ~1550 & ~1350 | Strong | N-O (NO₂) | Asymmetric & Symmetric Stretching |

| ~1250 | Medium | C-N | Stretching [6]|

Experimental Protocol: FT-IR (KBr Pellet Method)

This solid-state method is ideal for preventing solvent interference.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the analyte with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. [7]Homogeneity is crucial for a quality spectrum.

-

Transfer the mixture to a pellet-pressing die.

-

-

Instrumentation:

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Place the pellet in the sample holder of an FT-IR spectrometer.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and invaluable structural information through controlled fragmentation of the molecule. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode.

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Weight: C₄H₄N₅O₃ = 170.03 g/mol

-

Expected [M+H]⁺: m/z 171.04

Proposed Fragmentation Pathway: The fragmentation of nitro-aromatic compounds is well-documented. [8]Common losses include NO (30 Da) and NO₂ (46 Da). [9][10]The hydrazide side chain can also undergo characteristic cleavage.

Caption: Plausible ESI+ fragmentation pathways for the title compound.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Introduce the sample into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data) via direct infusion or coupled to an LC system.

-

Data Acquisition:

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum (MS1) to confirm the molecular ion.

-

Perform a tandem MS (MS/MS) experiment by isolating the m/z 171 ion and subjecting it to collision-induced dissociation (CID) to generate the fragment ions.

-

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The pyrazole ring, carbonyl group, and nitro group constitute a conjugated system capable of undergoing π → π* and n → π* electronic transitions upon absorption of UV radiation.

Causality of Absorption: The extent of conjugation dictates the energy required for electronic transitions. Larger conjugated systems require less energy, resulting in absorption at longer wavelengths (λ_max). The presence of the nitro and carbonyl groups, which are powerful chromophores, is expected to result in strong absorption bands in the UV region. The choice of solvent can influence the λ_max; polar solvents can stabilize the excited state, often causing a shift in the absorption bands. [11] Predicted UV-Vis Absorption Data (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~210 - 230 | High | π → π* |

| ~270 - 300 | Medium | π → π* |

| >320 | Low | n → π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample from approximately 400 nm down to 200 nm to record the absorption spectrum.

-

Conclusion

The structural verification of this compound is achieved not by a single technique, but by the logical and corroborative power of multiple spectroscopic analyses. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of all key functional groups, acting as a molecular fingerprint. High-resolution mass spectrometry validates the elemental composition and molecular weight while offering structural clues through predictable fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these methods provide a robust, self-validating dataset essential for advancing the compound in research and development pipelines.

References

-

ResearchGate. (n.d.). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Available at: [Link]

-

PubMed. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

-

ResearchGate. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available at: [Link]

-

ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Available at: [Link]

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

-

International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]

-

RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

-

University of Pretoria. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

-

Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Available at: [Link]

-

RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available at: [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

PubMed Central (PMC). (n.d.). (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

biological activity of 5-nitro-1H-pyrazole-3-carbohydrazide derivatives

An In-depth Technical Guide to the Biological Activity of 5-Nitro-1H-pyrazole-3-carbohydrazide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a vast spectrum of biological activities.[1][2] The introduction of a 5-nitro group and a 3-carbohydrazide moiety creates a unique chemical entity with significant therapeutic potential. The nitro group, a potent electron-withdrawing feature, often enhances biological efficacy and modulates the mechanism of action, while the carbohydrazide linker provides a versatile point for synthetic modification to fine-tune pharmacokinetic and pharmacodynamic properties.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, intended for researchers and professionals in drug discovery and development.

Introduction: The this compound Scaffold

The core structure of interest consists of a five-membered pyrazole ring, which is a stable aromatic heterocycle containing two adjacent nitrogen atoms.[4] This scaffold is a cornerstone in the design of numerous clinically relevant drugs, including the anti-inflammatory agent celecoxib and the analgesic antipyrine.[5][6] The addition of specific functional groups dramatically influences the molecule's biological profile:

-

The Pyrazole Core: Provides a rigid and stable framework that can engage in various non-covalent interactions with biological targets.[1]

-

The 3-Carbohydrazide Moiety (-CONHNH₂): This functional group is a crucial pharmacophore and a versatile synthetic handle.[1] It allows for the generation of extensive derivative libraries (e.g., hydrazones) and can form key hydrogen bonds with receptor sites.[7]

-

The 5-Nitro Group (-NO₂): This group is a strong electron-withdrawing moiety that significantly impacts the electronic properties of the pyrazole ring. In biological systems, the nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates or a nitro radical anion.[3][8] This bioreductive activation is often central to the compound's mechanism of action, particularly in antimicrobial and anticancer contexts.[3]

This guide synthesizes the current understanding of how these structural features synergize to produce potent biological activity.

General Synthesis Strategy

The synthesis of N'-substituted-5-nitro-1H-pyrazole-3-carbohydrazide derivatives typically follows a reliable multi-step sequence. The common starting material is an ethyl 2,4-dioxobutanoate derivative, which is cyclized with hydrazine to form the pyrazole carboxylate core. Subsequent steps involve nitration, hydrazinolysis, and final condensation.

Experimental Protocol: General Synthesis

-

Step 1: Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylate: Commercially available acetone or acetophenone is reacted with diethyl oxalate to yield an ethyl-2,4-dioxo-4-substituted-butanoate.[7] This intermediate is then cyclized by reacting with hydrazine hydrate, often in the presence of an acid catalyst at room temperature, to form the ethyl pyrazole-3-carboxylate scaffold.[7]

-

Step 2: Nitration of the Pyrazole Ring: The pyrazole ring is nitrated to introduce the nitro group at the C5 position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

-

Step 3: Synthesis of this compound (Core Intermediate): The ethyl ester from Step 2 is converted to the corresponding carbohydrazide. This is accomplished by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol.[9] The product, this compound, typically precipitates upon cooling and can be purified by recrystallization.

-

Step 4: Synthesis of Final Derivatives (Hydrazones): The core carbohydrazide intermediate is condensed with a variety of substituted aromatic or heteroaromatic aldehydes.[7] This reaction is usually carried out by refluxing equimolar amounts of the carbohydrazide and the aldehyde in ethanol with a catalytic amount of glacial acetic acid for several hours. The resulting N'-[(aryl)methylene]-5-nitro-1H-pyrazole-3-carbohydrazide derivatives are then isolated.[7]

Visualization: Synthetic Workflow

Caption: General synthetic route for this compound derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazole carbohydrazide derivatives. The 5-nitro substitution appears to be a key determinant for potent cytotoxic activity against various cancer cell lines, particularly lung carcinoma.

Mechanism of Action: Anticancer Effects

The anticancer activity of these compounds is often multifactorial. Studies on related 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown they can inhibit the growth of A549 lung cancer cells and induce apoptosis.[6][10] The proposed mechanisms include:

-

Induction of Apoptosis: The compounds can trigger programmed cell death in cancer cells.[6]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives exhibit antimitotic activity by interfering with microtubule dynamics, a mechanism shared with established anticancer drugs.[11]

-

Oxidative Stress: The bioreduction of the nitro group can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the hypoxic environment of tumors.[3][8] This surge in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to DNA damage, lipid peroxidation, and cell death.

Visualization: Proposed Anticancer Mechanism

Caption: Bioreductive activation pathway leading to cancer cell apoptosis.

Data Summary: In Vitro Cytotoxicity

While specific data for this compound derivatives is emerging, related pyrazole carbohydrazides have shown significant activity. The table below illustrates typical findings for analogous compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 0.6 - 2.9 | [11] |

| Pyrazole Carbohydrazide Derivative | K562 (Leukemia) | ~5.0 - 8.0 | [12] |

| Pyrazole Acetohydrazide Derivative | MDA-MB-231 (Breast) | ~6.0 - 6.5 | [12] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent Inhibition | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The pyrazole scaffold is a well-established feature in antimicrobial agents.[13] The inclusion of a nitro group, particularly in a 5-nitrofuran or 5-nitroimidazole context, is a classic strategy for developing potent antibacterial and antiprotozoal drugs.[3] It is hypothesized that 5-nitropyrazole derivatives act via similar mechanisms.

Mechanism of Action: Antimicrobial Effects

The antimicrobial action is largely attributed to the reductive activation of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions.[8]

-

The nitro group is reduced to a nitro radical anion.[3]

-

This highly reactive species can induce damage to microbial DNA, proteins, and other essential macromolecules, leading to cell death.[8]

-

This mechanism is effective against a range of bacteria, including Gram-positive and Gram-negative species, as well as some fungi.[6][14]

Data Summary: Antimicrobial Spectrum

Various pyrazole carbohydrazide derivatives have been screened for antimicrobial activity, demonstrating a broad spectrum of action.

| Compound Class | Tested Organism | Activity Metric | Result | Reference |

| Pyrazole-thiazole hybrid | S. aureus (Gram +) | MIC (µg/mL) | 16 | [15] |

| Pyrazole-thiazole hybrid | B. subtilis (Gram +) | MIC (µg/mL) | 16 | [15] |

| Nitrofuran-pyrazole derivative | E. coli (Gram -) | Good Activity | - | [6] |

| Pyrazole derivative | C. albicans (Fungus) | Good Activity | - | [6] |

| Pyrazole derivative | A. niger (Fungus) | Active | - | [16] |

Experimental Protocol: Agar Disc Diffusion Method

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in sterile saline to match a 0.5 McFarland turbidity standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized pyrazole derivative (dissolved in a suitable solvent like DMSO). A solvent control disc is also prepared.

-

Incubation: The discs are placed firmly on the surface of the inoculated agar plate. The plate is then incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter (in mm) of the clear zone of no growth around each disc. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Anti-inflammatory Activity

Pyrazole derivatives are famous for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[5] While less explored for the 5-nitro-3-carbohydrazide subclass, the general pyrazole scaffold is known to interfere with inflammatory pathways.

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[5] Other potential mechanisms include the modulation of pro-inflammatory cytokines like TNF-α and IL-6.[5] Some pyrazole derivatives also exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species that perpetuate the inflammatory response.[17][18]

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The convergence of the versatile pyrazole core, the reactive nitro group, and the modifiable carbohydrazide moiety provides a rich chemical space for drug discovery. The existing literature strongly supports their potential as anticancer and antimicrobial agents, with plausible mechanisms centered on the bioreductive activation of the nitro group.

Future research should focus on synthesizing and screening a broader library of these specific derivatives to establish clear structure-activity relationships (SAR). Investigating their selectivity for microbial or cancer cell nitroreductases over mammalian enzymes will be critical for developing compounds with a favorable therapeutic index. Furthermore, exploring their potential as anti-inflammatory and antioxidant agents could open new avenues for this versatile chemical class.

References

-

de Faria, A. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-335. [Link]

-

Mohareb, R. M., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 16(4), 415-422. [Link]

-

Khan, I., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

de Faria, A. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

Patel, H., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

-

Sanna, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2276. [Link]

-

Bansal, R. K., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75–83. [Link]

-

Barakat, A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]

-

Hassan, M. Z., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Heliyon, 9(4), e15317. [Link]

-

Pop, R., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

-

Barakat, A., & Al-Ghamdi, A. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

-

Sharma, A., et al. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]

-

Reddy, C. S., et al. (2010). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 2(4), 1-9. [Link]

-

Barakat, A., et al. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). [Link]

-

Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

-

Anusha, K., & Jyothi, S. (2023). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 62B(9), 1029-1035. [Link]

-

Sanna, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Speciale, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(2), 216. [Link]

-

Olender, D., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(11), 1335. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. ResearchGate. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). [Link]

-

Speciale, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(2), 216. [Link]

-

Catalan, J., et al. (2009). Nitropyrazoles (review). ResearchGate. [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. mdpi.com [mdpi.com]

- 4. academicstrive.com [academicstrive.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. svedbergopen.com [svedbergopen.com]

- 9. orientjchem.org [orientjchem.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. meddocsonline.org [meddocsonline.org]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 5-nitro-1H-pyrazole-3-carbohydrazide: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Nucleus

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and robust chemical properties.[1] Derivatives of pyrazole exhibit a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[2] Within this versatile class of compounds, 5-nitro-1H-pyrazole-3-carbohydrazide emerges as a particularly valuable and reactive building block. Its structure, featuring a reactive carbohydrazide moiety and an electron-withdrawing nitro group on the pyrazole core, makes it a powerful synthon for the construction of a variety of complex heterocyclic systems.[3] This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, offering field-proven insights for its effective utilization in organic synthesis and drug discovery.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of its corresponding ethyl ester, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate

The precursor, ethyl 5-nitro-1H-pyrazole-3-carboxylate, can be synthesized via the cyclocondensation of a suitable dicarbonyl compound with a hydrazine derivative.[4] A common approach involves the reaction of diethyl oxalate with a substituted acetophenone in the presence of a base like sodium ethoxide to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. This intermediate is then treated with hydrazine hydrate in the presence of glacial acetic acid to yield the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate.[4]

Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate (General Procedure) [4]

-

To a solution of sodium ethoxide in ethanol, add diethyl oxalate and a substituted acetophenone (e.g., p-nitroacetophenone) at a controlled temperature.

-

Stir the reaction mixture at room temperature until the formation of the ethyl 2,4-dioxo-4-(p-nitrophenyl)butanoate intermediate is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolate the intermediate by filtration after acidification and washing.

-

Suspend the intermediate in glacial acetic acid and add hydrazine hydrate.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure ethyl 5-nitro-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the ethyl ester. This is a straightforward and high-yielding conversion.

Experimental Protocol: Synthesis of this compound [3]

-

Dissolve ethyl 5-nitro-1H-pyrazole-3-carboxylate in a suitable solvent, such as ethanol or methanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure product.

Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

Table 1: Spectroscopic Data for this compound and Related Structures

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | The proton on the pyrazole ring (C4-H) typically appears as a singlet in the aromatic region. The NH and NH₂ protons of the carbohydrazide moiety will be visible as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O. | [1][5][6] |

| ¹³C NMR | The spectrum will show distinct signals for the pyrazole ring carbons, with the carbon bearing the nitro group (C5) and the carbonyl carbon of the carbohydrazide group being significantly deshielded. | [1][6][7] |

| IR Spectroscopy | Characteristic absorption bands include N-H stretching of the amino and amide groups in the 3200-3500 cm⁻¹ region, a strong C=O stretching vibration for the carbohydrazide at approximately 1630-1680 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the NO₂ group around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. | [8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (171.12 g/mol ). | [3] |

Applications in Organic Synthesis: A Versatile Building Block

The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse array of heterocyclic compounds with potential biological activity. The carbohydrazide functionality is a key reactive handle for various cyclocondensation reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent application of pyrazole derivatives with a 3-amino or related functionality is the synthesis of the fused pyrazolo[1,5-a]pyrimidine ring system.[9][10] This scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors for cancer treatment.[11] The reaction typically involves the condensation of the pyrazole building block with a β-dicarbonyl compound.

The reaction mechanism initiates with the nucleophilic attack of the terminal amino group of the carbohydrazide onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine core.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]

- 7. Buy this compound | 297149-33-8 [smolecule.com]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Two Pharmacophores: A Technical Guide to the Discovery and History of Pyrazole-Based Carbohydrazides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazole-based carbohydrazides. This class of compounds, which strategically combines the well-established pyrazole scaffold with the versatile carbohydrazide moiety, has emerged as a significant area of interest in medicinal chemistry. We will delve into the historical context of pyrazole chemistry, explore the evolution of synthetic routes leading to pyrazole-based carbohydrazides, detail key experimental protocols, and discuss their diverse pharmacological applications, with a particular focus on their potential in drug discovery. This guide is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, offering both a historical perspective and practical insights into the synthesis and application of these promising compounds.

Introduction: The Strategic Union of Pyrazole and Carbohydrazide Moieties

The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that can serve as the foundation for the development of new therapeutic agents. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2]

Similarly, the carbohydrazide functional group (-NHNHCO-) is a key pharmacophore found in numerous biologically active compounds.[3] Its ability to form stable complexes with metal ions and participate in hydrogen bonding interactions makes it a valuable component in the design of enzyme inhibitors and other therapeutic agents.[4]

The strategic combination of these two pharmacophores into a single molecular entity, the pyrazole-based carbohydrazide, has given rise to a class of compounds with significant therapeutic potential. This guide will explore the journey of these molecules, from their conceptualization rooted in classical heterocyclic chemistry to their current status as promising candidates in modern drug discovery pipelines.

A Historical Perspective: From Knorr's Pyrazole Synthesis to a New Class of Bioactive Molecules

The story of pyrazole-based carbohydrazides begins with the foundational work on pyrazoles themselves. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[5][6] This seminal discovery, now known as the Knorr pyrazole synthesis, opened the door to the exploration of a vast chemical space of pyrazole-containing compounds.[6]

For many decades, research on pyrazoles primarily focused on the synthesis of new derivatives and the investigation of their fundamental chemical properties. However, the discovery of the pharmacological activities of early pyrazole derivatives, such as the analgesic and antipyretic properties of antipyrine, sparked interest in their medicinal applications.

The deliberate synthesis of pyrazole-based carbohydrazides as a distinct class of compounds for biological evaluation is a more recent development. The rationale behind their creation stems from the principles of medicinal chemistry, where the combination of two known pharmacophores is a common strategy to enhance biological activity, improve pharmacokinetic properties, or explore new therapeutic applications. Researchers hypothesized that by linking the versatile pyrazole scaffold to the reactive and interactive carbohydrazide moiety, they could create hybrid molecules with unique and potentially synergistic biological effects. Early investigations into these compounds were often exploratory, with researchers synthesizing small libraries of pyrazole-based carbohydrazides and screening them against a variety of biological targets. The promising results from these initial studies, particularly in the areas of antimicrobial and anticancer research, have fueled further interest and investigation into this fascinating class of molecules.

Synthetic Methodologies: A Practical Guide for the Medicinal Chemist

The synthesis of pyrazole-based carbohydrazides is a multi-step process that typically begins with the construction of a pyrazole ring bearing a carboxylic acid or ester functionality. This precursor is then converted to the corresponding carbohydrazide. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Core Synthesis of the Pyrazole Ring: The Knorr Cyclization

The Knorr pyrazole synthesis and its variations remain the most common and versatile methods for constructing the pyrazole core.[6] This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the β-dicarbonyl compound and the hydrazine.

A general workflow for the synthesis of a pyrazole ester, a key intermediate for carbohydrazide formation, is depicted below:

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a detailed, step-by-step methodology for a common Knorr cyclization reaction.

Materials:

-

Diethyl 2-formyl-3-oxosuccinate

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-formyl-3-oxosuccinate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conversion to Carbohydrazide: The Final Step

The most common method for converting the pyrazole ester to the corresponding carbohydrazide is through hydrazinolysis, which involves the reaction of the ester with hydrazine hydrate.[7]

Caption: Hydrazinolysis of Pyrazole Ester.

Experimental Protocol: Synthesis of 5-phenyl-1H-pyrazole-3-carbohydrazide

Materials:

-

Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

-

Hydrazine Hydrate (80-99%)

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC indicates the complete consumption of the starting ester.

-

Work-up: Cool the reaction mixture to room temperature. The product, being less soluble, will often precipitate. The precipitate can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine hydrate. The product can be further purified by recrystallization if necessary.

-

Characterization: Confirm the identity and purity of the final pyrazole-based carbohydrazide using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The IR spectrum should show a characteristic C=O stretching frequency for the carbohydrazide and N-H stretching bands.

Pharmacological Applications and Future Perspectives

Pyrazole-based carbohydrazides have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development.[1][3] The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazole-based carbohydrazides.[5] Several derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression.[1] For example, certain 5-phenyl-1H-pyrazole derivatives have been investigated as potential inhibitors of BRAFV600E, a protein kinase that is frequently mutated in melanoma and other cancers.[1]

Table 1: Examples of Anticancer Pyrazole-Based Carbohydrazides

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Comp-1 | BRAFV600E Inhibitor | WM266.4 (Melanoma) | 2.63 | [1] |

| Comp-2 | Apoptosis Induction | A549 (Lung Cancer) | 5.42 | [5] |

| Comp-3 | mTOR Inhibitor | MCF-7 (Breast Cancer) | 0.87 | [1] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole-based carbohydrazides have been explored as a potential source of novel antibiotics and antifungals.[8] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole and phenyl rings can significantly influence the antimicrobial potency and spectrum of activity.[8]

Other Therapeutic Areas

Beyond cancer and infectious diseases, pyrazole-based carbohydrazides have shown potential in a range of other therapeutic areas, including:

-

Anti-inflammatory: As analogs of the COX-2 inhibitor celecoxib.

-

Anticonvulsant: Demonstrating activity in animal models of epilepsy.[3]

-

Antidiabetic: Some derivatives have shown α-glucosidase inhibitory activity.[2]

Future Perspectives

The field of pyrazole-based carbohydrazides is ripe with opportunities for further research and development. Future efforts should focus on:

-

Lead Optimization: Systematic modification of promising lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the observed biological activities.

-

In Vivo Studies: Evaluating the efficacy and safety of lead candidates in preclinical animal models.

-

Development of Novel Synthetic Methodologies: Exploring new and more efficient synthetic routes to access a wider diversity of pyrazole-based carbohydrazides.

Conclusion